![molecular formula C6H3BrFN3 B6599076 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1784343-99-2](/img/structure/B6599076.png)
3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Description
3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 8th position on the triazolo[4,3-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Properties
IUPAC Name |
3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMKHSJVZUJAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C(=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Fluorination of Pyridine Derivatives
The synthesis often begins with functionalized pyridine precursors. For example, 5-bromopyridine-2,3-diamine serves as a critical intermediate for introducing bromine at position 3. In a protocol adapted from US11180503B2, bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide under reflux, followed by fluorination via nucleophilic aromatic substitution with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C. The diamine intermediate is then cyclized using hydrazine hydrate to form the triazole ring.
Representative Reaction Scheme:
-
Bromination :
-
Fluorination :
-
Cyclization :
Coupling Reactions and Functional Group Transformations
A second approach involves palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling introduces aryl groups to pre-functionalized triazolo-pyridine cores. In US11180503B2, 3-bromo-8-fluoro-triazolo[4,3-a]pyridine is synthesized via a Negishi coupling reaction between a zincate intermediate and a brominated triazolo-pyridine precursor. The reaction employs Pd-PEPPSI-IHeptCl as a catalyst in toluene at 0°C, yielding the product with >90% purity after column chromatography.
One-Pot Catalytic Synthesis Using Iodine and TBHP
Reaction Mechanism and Optimization
An efficient one-pot method, derived from RSC protocols, utilizes iodine (I₂) and tert-butyl hydroperoxide (TBHP) to mediate cycloaddition between N-tosylhydrazones and fluorinated pyridine derivatives. Key steps include:
-
Formation of diazo intermediates via decomposition of N-tosylhydrazones.
-
1,3-Dipolar cycloaddition with 8-fluoropyridine to construct the triazole ring.
Optimized Conditions:
Substrate Scope and Limitations
This method tolerates electron-withdrawing groups (e.g., -Br, -F) but shows reduced efficiency with bulky substituents. For example, introducing bromine at position 3 requires pre-functionalized hydrazones, as direct bromination post-cyclization leads to regiochemical complications.
Chiral Resolution and Enantioselective Synthesis
Chromatographic Separation of Enantiomers
Racemic 3-bromo-8-fluoro-[1,2,]triazolo[4,3-a]pyridine is resolved using chiral stationary phases. The (S,S)-Whelk-01 column with a mobile phase of 40% methanol/CO₂ achieves >99% enantiomeric excess (ee) for both isomers.
Chromatographic Parameters:
Asymmetric Catalysis
Enantioselective synthesis remains challenging, though preliminary studies suggest that chiral phosphine ligands (e.g., BINAP) with palladium catalysts could induce asymmetry during cross-coupling steps.
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Multi-Step Synthesis | High purity, scalable | Lengthy procedure, costly reagents | 60–75 |
One-Pot Catalysis | Rapid, fewer purification steps | Limited substrate scope | 65–70 |
Chiral Resolution | Access to enantiopure products | Low throughput, expensive columns | 40–50 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 3 undergoes NAS with nitrogen-, oxygen-, or sulfur-based nucleophiles. Fluorine at position 8 generally remains inert under moderate conditions due to its strong C–F bond.
Key Reactions:
Mechanism : Bromine displacement proceeds via a two-step aromatic substitution mechanism, facilitated by electron-withdrawing effects from the triazole ring.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- or copper-catalyzed couplings to form biaryl or alkyl-aryl derivatives.
Representative Examples:
Key Insight : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the bromine site, improving coupling efficiency .
3.1. Halogen Exchange
Bromine can be replaced with iodine via Finkelstein-type reactions:
3.2. Reduction
Catalytic hydrogenation selectively reduces the triazole ring:
-
Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C
-
Product : Partially saturated 4,5,6,7-tetrahydrotriazolo[4,3-a]pyridine (Yield: 44%) .
Cyclization and Ring-Opening Reactions
The triazole ring undergoes regioselective ring expansion under acidic conditions:
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is primarily studied for its potential as a drug candidate due to its unique structural properties. The compound's ability to interact with specific biological targets makes it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. The incorporation of bromine and fluorine atoms enhances the biological activity against various pathogens. Studies have shown that modifications at these positions can lead to improved efficacy against resistant strains of bacteria and fungi.
Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The specific mechanism involves the inhibition of certain kinases that are crucial for tumor development.
Biological Studies
The interactions of this compound with biological targets have been a focus of research:
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways. This property is significant for developing therapeutics aimed at metabolic disorders.
Receptor Modulation
Studies indicate that this compound can modulate receptor activity, which is critical for drug development targeting neurological conditions. Its ability to act as an agonist or antagonist at specific receptors provides a pathway for creating novel treatments.
Industrial Applications
Beyond medicinal uses, this compound serves as an intermediate in the synthesis of other heterocyclic compounds:
Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of various pharmaceuticals due to its reactivity and ability to form complex structures through substitution reactions.
Chemical Research
In chemical research, it serves as a building block for developing new materials and compounds with desired properties.
Mechanism of Action
The mechanism of action of 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also have potential biological activities and are used in medicinal chemistry.
1,2,3-Triazolo[4,5-b]pyridine: This compound is used in various chemical reactions and has different applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position and a fluorine atom at the 8-position on the triazolo[4,3-a]pyridine ring, which significantly influences its pharmacological properties.
The molecular formula of this compound is C6H3BrFN3, with a molecular weight of approximately 220.01 g/mol. The presence of halogen substituents enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and fluorine substituents can modulate the electronic properties of the compound, influencing its binding affinity and selectivity towards specific biological targets.
Anticancer Activity
Several studies have demonstrated the potential anticancer effects of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values in the low micromolar range against human breast (MCF-7) and colon cancer cell lines (HCT-116) .
- Mechanism : The anticancer mechanism may involve the induction of apoptosis through the activation of caspase pathways. Notably, fluorinated compounds often demonstrate enhanced potency against resistant cancer cell lines due to improved cellular uptake and metabolic stability .
Antiviral Activity
Research indicates that this compound may also possess antiviral properties:
- Inhibition of Viral Replication : Preliminary studies suggest that it inhibits replication in viruses such as H5N1 and SARS-CoV-2. The presence of fluorine enhances the binding affinity to viral proteins .
Comparative Analysis with Similar Compounds
A comparison with other triazolopyridine derivatives reveals that this compound has unique characteristics:
Compound | Anticancer Activity (IC50) | Antiviral Activity | Key Features |
---|---|---|---|
This compound | Low µM range | Yes | Bromine and fluorine substituents |
Pyrazolo[3,4-b]pyridine Derivatives | Varies | Limited | Different substitution patterns |
1,2,3-Triazolo[4,5-b]pyridine | Moderate | No | Lacks halogen substitutions |
Study on Anticancer Activity
In a recent study evaluating the anticancer potential of various triazolopyridines, this compound was found to outperform many analogs in inhibiting cell proliferation in MCF-7 cells. The study highlighted its ability to induce apoptosis through caspase activation .
Study on Antiviral Efficacy
Another investigation focused on the antiviral properties against SARS-CoV-2 demonstrated that this compound inhibited viral entry into host cells more effectively than non-fluorinated counterparts. The study emphasized the role of fluorine in enhancing membrane permeability .
Q & A
Q. Advanced
- Docking simulations : Predict interactions with mGluR2 or RBP4 using PDB structures (e.g., 3FMZ) .
- DFT calculations : Optimize electronic properties (e.g., Fukui indices) to enhance reactivity .
- ADMET profiling : Prioritize derivatives with favorable pharmacokinetic properties .
What green chemistry approaches are applicable to triazolo[4,3-a]pyridine synthesis?
Q. Advanced
- NaOCl-mediated cyclization : Replaces toxic Cr(VI) or DDQ oxidants, reducing hazardous waste .
- Solvent-free conditions : Achieve >90% yields in fused heterocycle synthesis .
- Catalytic recycling : Use Pd/triphenylphosphine systems for Suzuki-Miyaura couplings .
What analytical challenges arise in characterizing triazolo[4,3-a]pyridine derivatives?
Q. Advanced
- Regioisomer discrimination : Use NOESY or ROESY NMR to distinguish between triazole ring isomers .
- Halogen positional effects : ¹⁹F-NMR or XPS clarifies fluorine substitution patterns .
- Low-crystallinity compounds : Employ dynamic NMR or LC-MS/MS for structural elucidation .
How can structural modifications enhance the bioactivity of 3-bromo-8-fluoro-triazolo[4,3-a]pyridines?
Q. Advanced
- Sulfonamide incorporation : Improves solubility and target engagement (e.g., piperidin-1-ylsulfonyl groups) .
- Metallocene hybrids : Ferrocene or cymantrene moieties introduce redox activity for antiproliferative effects .
- Prodrug strategies : Mask polar groups (e.g., carboxylic acids) to enhance bioavailability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.